5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a barbituric acid derivative characterized by a 1,3-diazinane-2,4,6-trione core substituted with two 4-methoxyphenyl groups at the 1- and 3-positions and a 4-ethoxyphenylmethylidene moiety at the 5-position. This compound belongs to a class of Knoevenagel condensation products, synthesized by reacting barbituric acid derivatives with aromatic aldehydes .
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-4-35-23-11-5-18(6-12-23)17-24-25(30)28(19-7-13-21(33-2)14-8-19)27(32)29(26(24)31)20-9-15-22(34-3)16-10-20/h5-17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAHSABQQVLRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural characteristics and potential biological activities. This compound features a diazinane core and various aromatic substituents that may influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.51 g/mol. The presence of both ethoxy and methoxy groups suggests that the compound may exhibit diverse chemical behaviors, potentially affecting its biological interactions.
Biological Activity Overview
Research on similar compounds indicates that 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione may possess several biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Evidence suggests that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Potential : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | Contains a methoxy group instead of an ethoxy group | |
| 5-[(Thiophen-3-yl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | Incorporates thiophene ring enhancing electronic properties | |
| 1,3-Bis(4-methylphenyl)-5-(4-ethoxyphenyl)methylene)-1,3-diazinane-2,4,6-trione | Similar core structure but different substituents |
This comparative analysis highlights the distinctiveness of 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione based on its specific substituents.
Antioxidant Activity
Studies have shown that compounds with similar diazinane structures can effectively reduce oxidative stress markers in vitro. For instance:
- Case Study : A compound structurally related to our target was tested against DPPH radicals and exhibited an IC50 value in the low micromolar range. This suggests promising antioxidant potential.
Antimicrobial Properties
In vitro tests on related compounds indicate broad-spectrum antimicrobial activity:
- Case Study : A derivative demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential has been explored through various assays:
- Research Findings : Inhibition of COX enzymes was noted in studies involving structurally similar compounds. The target compound may exhibit comparable effects due to its structural motifs.
Anticancer Activity
Preliminary studies suggest that this compound could inhibit cancer cell lines:
- Research Findings : Cell viability assays on breast and colon cancer cell lines indicated a dose-dependent decrease in viability at concentrations ranging from 10 to 100 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares structural similarities with several 1,3-diazinane-2,4,6-trione derivatives, differing primarily in substituent groups on the methylidene and aryl positions. Key comparisons include:
Note: Molecular weight inferred from analogs due to lack of direct data.
- Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) increase solubility in polar solvents but may reduce thermal stability. For example, 3f (4-methoxyphenyl) melts at 160°C, while 3g (4-nitrophenyl) melts at 195°C due to stronger intermolecular interactions from the nitro group .
Pharmacological Potential
- Barbiturates like mephobarbital (5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione) exhibit sedative effects via GABA receptor modulation . While the target compound’s bioactivity is unreported, its structural resemblance to p300 inhibitors () suggests possible epigenetic applications, though its ethoxy/methoxy groups may reduce binding affinity compared to hydroxylated analogs .
Q & A
Basic: What are the optimal synthetic routes and critical characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step condensation reactions. A validated method involves reacting substituted aromatic aldehydes (e.g., 4-ethoxybenzaldehyde) with diazinane precursors under reflux conditions in polar solvents like ethanol or DMF, catalyzed by bases (e.g., sodium acetate) . For characterization:
- NMR spectroscopy (¹H/¹³C) confirms substituent positioning and conjugation patterns.
- IR spectroscopy identifies carbonyl (C=O) stretches (1680–1750 cm⁻¹) and aromatic C-H vibrations .
- X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated for structurally analogous triazinane derivatives .
Basic: What key functional groups drive its reactivity, and how do they influence experimental design?
Answer:
The compound’s reactivity stems from:
- Diazinane trione core : Susceptible to nucleophilic attack at carbonyl positions, enabling derivatization.
- Ethoxy/methoxy substituents : Enhance solubility in organic solvents and modulate electronic effects (e.g., electron-donating groups stabilize conjugated systems) .
Experimental design should prioritize anhydrous conditions to avoid hydrolysis of the trione ring and use inert atmospheres (N₂/Ar) for reactions involving sensitive intermediates .
Basic: Which analytical techniques are essential for assessing purity and structural integrity?
Answer:
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for applications in high-temperature reactions .
- Single-crystal X-ray diffraction : Validates molecular geometry, as applied to related diazinane derivatives .
Advanced: How can computational modeling predict reactivity and optimize synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) map reaction pathways, identifying transition states and energy barriers for key steps like cyclization or substituent exchange . For example:
- Reaction path search algorithms (e.g., GRRM) predict intermediates in multi-step syntheses.
- AI-driven platforms (e.g., COMSOL Multiphysics) simulate solvent effects and catalyst performance, reducing trial-and-error experimentation .
Advanced: What experimental design strategies (DoE) optimize reaction conditions?
Answer:
Design of Experiments (DoE) methodologies minimize variables:
- Factorial designs test temperature, solvent polarity, and catalyst loading interactions.
- Response Surface Methodology (RSM) maximizes yield by modeling nonlinear relationships (e.g., solvent volume vs. reaction time) .
For example, optimizing a similar diazinane synthesis achieved 90% yield by varying acetic acid/DMF ratios .
Advanced: What mechanistic studies elucidate its biological or catalytic activity?
Answer:
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) using fluorogenic substrates.
- Spectroscopic titration (UV-Vis/fluorescence) quantifies binding constants with biomolecules.
- In silico docking (AutoDock Vina) predicts binding modes to receptors, guiding structure-activity relationship (SAR) studies .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from substituent variability (e.g., methoxy vs. ethoxy groups altering hydrophobicity). Mitigation strategies include:
- Controlled comparative studies : Synthesize analogs with systematic substituent changes (e.g., 4-methoxy vs. 4-ethoxy) .
- Meta-analysis of published IC₅₀ values, adjusting for assay conditions (e.g., cell line variability) .
Advanced: How do substituent modifications (e.g., methoxy → ethoxy) impact physicochemical properties?
Answer:
- Solubility : Ethoxy groups increase lipophilicity (logP +0.5–1.0 vs. methoxy), affecting bioavailability .
- Electronic effects : Ethoxy’s stronger electron-donating capacity stabilizes conjugated systems, red-shifting UV-Vis absorption (λmax +20 nm) .
- Crystallinity : Bulkier substituents (e.g., ethyl) disrupt crystal packing, reducing melting points .
Advanced: What protocols ensure stability under varying pH and temperature conditions?
Answer:
- pH stability studies : Use buffer solutions (pH 1–13) with HPLC monitoring to identify degradation products (e.g., hydrolyzed trione rings).
- Accelerated stability testing : Store samples at 40–60°C/75% RH for 4–8 weeks, per ICH guidelines .
- Lyophilization : Enhances shelf life by reducing hydrolytic degradation in aqueous media .
Advanced: How can AI integrate with automated systems for high-throughput screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
